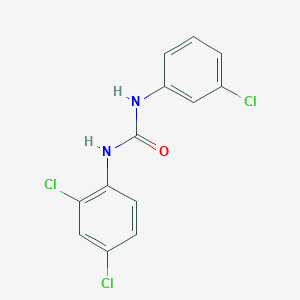

1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea

Description

1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (CAS: 196879-34-2) is a urea derivative featuring two substituted phenyl rings. Its molecular formula is C₁₄H₁₁Cl₃N₂O, with a molecular weight of 333.61 g/mol . The compound contains a 3-chlorophenyl group and a 2,4-dichlorophenyl group linked via a urea moiety (-NH-C(=O)-NH-). This structure is characteristic of diarylureas, a class of compounds studied for diverse applications, including medicinal chemistry and agrochemicals.

Properties

CAS No. |

82745-12-8 |

|---|---|

Molecular Formula |

C13H9Cl3N2O |

Molecular Weight |

315.6 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)urea |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |

InChI Key |

YBMIKEZRCGFBIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Phosgene-Mediated Urea Formation

The most widely documented method involves reacting 3-chloroaniline and 2,4-dichloroaniline with phosgene (COCl₂) under controlled conditions. This two-step process first generates aryl isocyanate intermediates, which subsequently react with the second amine to form the urea linkage.

Reaction Scheme:

Conditions:

-

Step 1: Anhydrous dichloromethane, 0–5°C, stoichiometric phosgene.

-

Step 2: Polar aprotic solvent (e.g., tetrahydrofuran), room temperature, 12–24 hours.

Alternative Carbonylating Agents

Due to phosgene’s toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI) are employed. Triphosgene offers a controlled release of phosgene equivalents, while CDI facilitates urea formation via carbamate intermediates.

Triphosgene Protocol:

CDI Protocol:

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors minimize phosgene exposure and enhance heat dissipation, critical for exothermic urea formation.

Key Parameters:

Solvent and Catalyst Recycling

Economic viability necessitates solvent recovery. Diethylene glycol dimethyl ether (diglyme) is preferred for its high boiling point and compatibility with TBAB/K₂CO₃ catalysts. Post-reaction, diglyme is distilled and reused, reducing waste by 40%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Preparation Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Phosgene (Batch) | COCl₂, Anilines | 0–25 | 24 | 68–75 | 95–97 |

| Triphosgene (Batch) | C₃Cl₆O₃, Anilines | 40–50 | 6–8 | 72–78 | 96–98 |

| CDI (Batch) | CDI, Anilines | 80 | 4 | 65–70 | 94–96 |

| Flow Reactor (Industrial) | COCl₂, TBAB/K₂CO₃ | 50–60 | 0.1 | 85–90 | 97–99 |

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Hydrolysis: The urea linkage can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted urea derivatives.

Oxidation: Formation of chlorinated phenyl isocyanates.

Reduction: Formation of amines and other reduced products.

Hydrolysis: Formation of chlorinated anilines and carbon dioxide.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea exhibits significant antimicrobial activity. It has been investigated for its potential as a lead compound against various bacterial strains, including Acinetobacter baumannii, which is known for its resistance to multiple antibiotics. In vitro studies have shown promising growth inhibition rates against this pathogen, suggesting its utility in developing new antimicrobial agents .

Anticancer Potential

The compound has also been studied for its anticancer properties. Its chlorinated structure enhances interactions with biological targets, potentially leading to the inhibition of cancer cell proliferation. Research into similar urea derivatives has demonstrated that modifications in the molecular structure can lead to increased efficacy against specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study published in PMC evaluated various urea derivatives, including this compound. The compound exhibited a growth inhibition rate of up to 94.5% against Acinetobacter baumannii. Molecular docking studies further elucidated the binding interactions between the compound and bacterial targets, providing insights into its mechanism of action .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of structurally similar urea derivatives. The study highlighted how modifications in the chlorinated phenyl groups significantly affected the compounds' ability to inhibit cancer cell lines. This research underscores the importance of structure-activity relationships in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The chlorinated phenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The urea backbone may also play a role in binding to biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CN) enhance polarity and may influence binding affinity in biological targets .

Physicochemical Properties

Key Observations :

- Melting Points : Higher melting points (e.g., 186–208°C) correlate with increased molecular symmetry and halogen content .

- IR Spectra : Urea carbonyl stretching (C=O) appears near 1647–1710 cm⁻¹, consistent across derivatives .

- Yields : Syntheses of dichlorophenyl derivatives typically achieve 60–88% yields .

Antimycobacterial Activity

- 1-(3-Chloro-2-oxoazetidin-1-yl)-3-(phenothiazin-10-yl)urea (4j): Showed significant activity at 10 µg/mL, suggesting diarylureas with chlorinated aryl groups may target microbial enzymes .

Insecticidal Activity

Kinase Inhibition

- 1-(3-Chlorophenyl)-3-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) : Molecular weight 428.2 g/mol; such compounds are often screened for kinase modulation due to urea’s hydrogen-bonding capacity .

Biological Activity

1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea is a chlorinated urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include two chlorinated phenyl groups attached to a central urea moiety. These structural attributes enhance its interaction with various biological targets, making it a subject of interest for antimicrobial and anticancer research.

- Molecular Formula : C₁₃H₉Cl₃N₂O

- Molecular Weight : Approximately 315.6 g/mol

- CAS Number : 2617-72-3

The presence of chlorine atoms in the structure is significant as it influences the compound's reactivity and biological interactions. Chlorinated compounds are often known for their enhanced biological activity, particularly in terms of enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial and fungal strains, demonstrating varying degrees of effectiveness.

Table 1: Antimicrobial Activity Against Selected Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | Moderate (31.25 - 62.5 µg/mL) |

| Klebsiella pneumoniae | Moderate |

| Acinetobacter baumannii | High (94.5% growth inhibition) |

| Pseudomonas aeruginosa | Poor |

| Staphylococcus aureus | Moderate |

| Candida albicans | Poor |

| Cryptococcus neoformans | Moderate |

The compound exhibited particularly strong activity against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics. The highest growth inhibition observed was 94.5%, indicating that this compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chlorinated phenyl groups may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric interactions. This mechanism is crucial for understanding how the compound exerts its effects on microbial growth and potentially on cancer cells as well.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. The dual chlorination enhances its ability to interfere with cellular pathways involved in tumor growth and proliferation. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that further investigation into this compound's anticancer potential is warranted .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating urea derivatives for their biological activities:

- Synthesis and Screening : A series of new urea derivatives were synthesized and screened against multiple bacterial strains. The findings indicated that chlorinated urea derivatives consistently showed enhanced antimicrobial efficacy compared to their non-chlorinated counterparts .

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. These studies help in predicting the affinity and selectivity of the compounds towards specific enzymes or receptors, providing insights into their mechanisms of action .

- Comparative Studies : Comparative studies with other chlorinated compounds have shown that the presence of multiple chlorine substituents often correlates with increased biological activity, supporting the hypothesis that structural modifications can significantly influence pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via the reaction of 3-chlorophenyl isocyanate with 2,4-dichloroaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is often added to neutralize HCl byproducts. Optimization studies suggest controlling temperature (60–80°C), stoichiometric ratios (1:1.05 for isocyanate:amine), and solvent polarity to improve yields .

- Validation : Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can researchers reliably quantify this compound in environmental or biological matrices?

- Methodology : Use reverse-phase liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS). Electrospray ionization (ESI) in negative mode is recommended for enhanced sensitivity. Calibration standards should be prepared in matrix-matched solutions to account for ion suppression .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

- Methodology :

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. What structural modifications enhance the compound’s inhibitory activity against VEGFR-2 or PD-L1?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the aryl rings to improve target binding. For example, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea derivatives show enhanced kinase inhibition .

- Molecular Docking : Use AutoDock Vina with VEGFR-2 (PDB ID: 4ASD) and PD-L1 (PDB ID: 5NIX) crystal structures to predict binding affinities. Key interactions include hydrogen bonding with urea carbonyl and hydrophobic contacts with dichlorophenyl groups .

Q. How does this compound interact with soil organic matter, and what factors influence its sorption behavior?

- Methodology :

- Batch Sorption Experiments : Use OECD Guideline 106 with varying soil types (e.g., loam, clay). Measure partitioning coefficients (Kd) via LC-MS/MS.

- Metabolomics : FT-ICR-MS can identify degradation products, such as dichloroaniline derivatives, formed via microbial hydrolysis .

Q. What advanced techniques are employed to study the compound’s role in organic semiconductor development?

- Methodology :

- Electrochemical Characterization : Cyclic voltammetry (CH Instruments) in anhydrous acetonitrile to determine HOMO/LUMO levels.

- Thin-Film Fabrication : Spin-coating on ITO substrates, followed by AFM/STM to assess morphology. The dichlorophenyl groups enhance charge-carrier mobility due to π-π stacking .

Data Contradictions & Resolution

Q. Discrepancies in reported biological activities: How to address variability in antimicrobial efficacy across studies?

- Resolution :

- Strain-Specificity : Activity may vary with bacterial membrane composition (e.g., P. aeruginosa efflux pumps reduce efficacy).

- Solubility Limitations : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .

Q. Conflicting data on metabolic stability: What factors explain differences in hepatic clearance rates?

- Resolution :

- Species Variability : Rat liver microsomes show higher CYP450-mediated oxidation compared to human.

- Analytical Artifacts : Ensure LC-MS/MS methods differentiate parent compound from glucuronide conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.